molecular formula C13H26O B14241462 (6S)-6,10-dimethylundec-9-en-4-ol CAS No. 402489-01-4

(6S)-6,10-dimethylundec-9-en-4-ol

Cat. No.: B14241462
CAS No.: 402489-01-4
M. Wt: 198.34 g/mol
InChI Key: FXYWMUVGDPTSCK-UEWDXFNNSA-N
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Description

(6S)-6,10-dimethylundec-9-en-4-ol is an organic compound with a complex structure that includes multiple functional groups This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6S)-6,10-dimethylundec-9-en-4-ol typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:

    Formation of the Carbon Skeleton: This involves the construction of the undecane backbone through a series of carbon-carbon bond-forming reactions.

    Introduction of Functional Groups: Functional groups such as the hydroxyl group and the double bond are introduced using specific reagents and conditions. For example, the hydroxyl group can be introduced via hydroboration-oxidation, while the double bond can be formed through elimination reactions.

    Stereochemical Control: Ensuring the correct stereochemistry at the 6th position is crucial. This can be achieved using chiral catalysts or starting materials that impart the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(6S)-6,10-dimethylundec-9-en-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bond can be reduced to form a saturated compound.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) can be used.

    Reduction: Catalytic hydrogenation using Pd/C (Palladium on carbon) or NaBH₄ (Sodium borohydride) can be employed.

    Substitution: Reagents like SOCl₂ (Thionyl chloride) or PBr₃ (Phosphorus tribromide) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the double bond results in a fully saturated hydrocarbon.

Scientific Research Applications

(6S)-6,10-dimethylundec-9-en-4-ol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound’s unique structure makes it a subject of study in biochemical pathways and enzyme interactions.

    Industry: Used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism by which (6S)-6,10-dimethylundec-9-en-4-ol exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. Pathways involved may include metabolic processes where the compound acts as a substrate or inhibitor.

Comparison with Similar Compounds

Similar Compounds

    (6S)-6,10-dimethylundec-9-en-2-one: Similar structure but with a ketone group instead of a hydroxyl group.

    (6S)-5,6,7,8-tetrahydrofolic acid: Shares the (6S) stereochemistry but has a different functional group arrangement.

Uniqueness

(6S)-6,10-dimethylundec-9-en-4-ol is unique due to its specific combination of functional groups and stereochemistry. This uniqueness imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

402489-01-4

Molecular Formula

C13H26O

Molecular Weight

198.34 g/mol

IUPAC Name

(6S)-6,10-dimethylundec-9-en-4-ol

InChI

InChI=1S/C13H26O/c1-5-7-13(14)10-12(4)9-6-8-11(2)3/h8,12-14H,5-7,9-10H2,1-4H3/t12-,13?/m0/s1

InChI Key

FXYWMUVGDPTSCK-UEWDXFNNSA-N

Isomeric SMILES

CCCC(C[C@@H](C)CCC=C(C)C)O

Canonical SMILES

CCCC(CC(C)CCC=C(C)C)O

Origin of Product

United States

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